REACTION_CXSMILES
|
C(Cl)Cl.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:6]=1[CH2:12][OH:13].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>CCOCC>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:6]=1[CH:12]=[O:13] |f:2.3|
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Name
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|
Quantity
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99 mL
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Type
|
reactant
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
9.01 g
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Type
|
reactant
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Smiles
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ClC1=C(C=C(C=C1)I)CO
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Name
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|
Quantity
|
8.67 g
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Type
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reactant
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Smiles
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C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred at rt
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the solution stirred for 30 minutes
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Duration
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30 min
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Type
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FILTRATION
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Details
|
The solution was then filtered
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Type
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WASH
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Details
|
the organic layer was washed with H2O (2×), NaHCO3 (3×), and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
purified by Biotage chromatography (0%-20% EtOAc/hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C=O)C=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.94 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |